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Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently
dysregulated pathways in human cancer, with mutations in the PIK3CA gene being a common
oncogenic driver. Tas-117 (also known as Pifusertib) is a potent and selective allosteric
inhibitor of all three Akt isoforms (Aktl, Akt2, and Akt3). This technical guide provides an in-
depth overview of the target validation for Tas-117 in the context of PIK3CA-mutated cancers.
It summarizes key preclinical and clinical data, details experimental methodologies, and
visualizes the underlying biological pathways and experimental workflows. This document is
intended to serve as a comprehensive resource for researchers, scientists, and drug
development professionals working on targeted therapies for cancers harboring PIK3CA
mutations.

Introduction: The PI3K/Akt Pathway and the Role of
Tas-117

The PISK/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide
array of cellular processes, including cell growth, proliferation, survival, and metabolism.
Hyperactivation of this pathway, often driven by mutations in genes such as PIK3CA, is a
hallmark of many cancers. These mutations lead to constitutive activation of Akt, a
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serine/threonine kinase, which then phosphorylates a multitude of downstream substrates,
promoting tumorigenesis.

Tas-117 is an orally bioavailable, non-ATP competitive, allosteric inhibitor of Akt.[1][2] Unlike
ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like Tas-
117 bind to a distinct site on the protein, inducing a conformational change that prevents its
activation.[3][4] This mechanism of action is thought to confer greater selectivity and potentially
a different safety profile compared to other Akt inhibitors.[3][5] Preclinical and clinical studies
have demonstrated the potential of Tas-117 as a therapeutic agent in cancers with aberrant
PI3K/Akt signaling, particularly those with activating PIK3CA mutations.[5][6]

Mechanism of Action and Signaling Pathway

Tas-117 exerts its anti-tumor effects by binding to the pleckstrin homology (PH) domain of Akt,
which is crucial for its recruitment to the cell membrane and subsequent activation by upstream
kinases like PDK1. By binding to the PH domain, Tas-117 locks Akt in an inactive conformation,
preventing its phosphorylation and activation.[3] This leads to the inhibition of downstream
signaling, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer
cells with a dependency on the PI3K/Akt pathway.
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Figure 1: PI3K/Akt signaling pathway and the mechanism of action of Tas-117.
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Preclinical Data in PIK3CA Mutated Models
In Vitro Activity

Tas-117 has demonstrated potent inhibitory activity against all three Akt isoforms in enzymatic

assays. Furthermore, it has shown significant anti-proliferative effects in various human cancer

cell lines harboring PIK3CA mutations.

Table 1: In Vitro Inhibitory Activity of Tas-117

Parameter Aktl Akt2 Akt3

ICs0 (NM) 4.8 1.6 44

Data compiled from publicly available information.

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models using human cancer cell lines with PIK3CA mutations, orally
administered Tas-117 has been shown to induce significant, dose-dependent anti-tumor
effects. One notable example is the KPL-4 breast cancer xenograft model, which harbors a
PIK3CA mutation.[5][7]
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Figure 2: Generalized workflow for preclinical evaluation of Tas-117.

Clinical Validation in PIK3CA Mutated Solid Tumors
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A phase 2 clinical trial (NCT03017521) evaluated the efficacy and safety of Tas-117 in heavily

pretreated patients with advanced solid tumors harboring PIK3CA or AKT1 mutations.[3][6]

Table 2: Summary of Phase 2 Clinical Trial of Tas-117 in Patients with PI3K/Akt Aberrations

Parameter

Details

Study Design

Single-arm, single-center, phase 2 trial.

Patient Population

13 patients with advanced solid tumors
refractory to standard chemotherapy, harboring
PIK3CA or AKT1 mutations.

12 patients had PIK3CA mutations (including
E545K and H1047R).[6]

Dosing Regimen

Gastrointestinal (GI) cancers: 16 mg daily.

Non-Gl tumors: 24 mg on a 4 days on/3 days off
schedule.

Efficacy Endpoints

Overall Response Rate (ORR) 8%
Disease Control Rate (DCR) 23%
Median Progression-Free Survival (PFS) 1.4 months
Median Overall Survival (OS) 4.8 months

Clinical Efficacy Highlights

Clinical efficacy was observed in patients with
ovarian cancer (PIK3CA E545K mutation) and
breast cancer (PIK3CA H1047R and AKT1
E17K mutations).[6]

Safety and Tolerability

Manageable toxicity profile.

Grade 3-4 Treatment-Related Adverse Events

Anorexia (8-9%) and hyperglycemia (16-17%).
[3]

Experimental Protocols
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In Vitro Cell Proliferation Assay (General Protocol)

o Cell Culture:PIK3CA-mutated human cancer cell lines (e.g., KPL-4) are cultured in
appropriate media supplemented with fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

e Drug Treatment: Cells are treated with a serial dilution of Tas-117 or vehicle control for a
specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a
luminescence-based assay like CellTiter-Glo®.

o Data Analysis: The half-maximal inhibitory concentration (ICso) is calculated by fitting the
dose-response data to a sigmoidal curve.

In Vivo Xenograft Study (General Protocol)

e Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[7]

e Cell Implantation: A suspension of PIK3CA-mutated cancer cells (e.g., 5 x 10 KPL-4 cells) is
subcutaneously injected into the flank of each mouse.[8]

e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

o Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm3), mice are
randomized into treatment and control groups.[8]

o Drug Administration: Tas-117 is administered orally at various doses and schedules. The
control group receives a vehicle.

e Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. At
the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western
blotting for phosphorylated Akt substrates).

Clinical Trial Protocol (Phase 2, NCT03017521)
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» Patient Selection: Eligible patients had histologically or cytologically confirmed recurrent or
advanced solid cancers with specific PIK3CA mutations (E542X, E545K, Q546X, H1047X) or
AKT1/2 amplifications or AKT1 E17K mutation, identified via next-generation sequencing.

o Treatment Plan: Patients with Gl cancers received 16 mg of Tas-117 daily, while those with
non-GI cancers received 24 mg on a 4 days on/3 days off schedule.

» Efficacy Evaluation: Tumor response was assessed according to RECIST criteria. The
primary endpoint was the overall response rate. Secondary endpoints included disease
control rate, progression-free survival, and overall survival.

o Safety Assessment: Adverse events were monitored and graded according to the National
Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Conclusion and Future Directions

Tas-117 has demonstrated a clear mechanism of action as an allosteric Akt inhibitor with
preclinical and clinical activity in PIK3CA-mutated cancers. The phase 2 clinical trial data
indicate that while monotherapy has limited efficacy in a heavily pretreated population, there is
a signal of clinical benefit in specific patient subgroups with certain PIK3CA mutations.[6] The
manageable safety profile of Tas-117 suggests its potential for use in combination therapies.

Future research should focus on identifying predictive biomarkers to better select patients who
are most likely to respond to Tas-117. Investigating Tas-117 in combination with other targeted
agents or chemotherapy is a promising strategy to overcome de novo and acquired resistance
and to enhance its anti-tumor activity. Further clinical trials in earlier lines of therapy and in
specific cancer types with a high prevalence of PIK3CA mutations are warranted to fully
elucidate the therapeutic potential of Tas-117.
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Figure 3: Logical relationship of Tas-117's action in PIK3CA mutated cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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